Crystallographic Binding Affinity vs. Closest 2-Oxoimidazolidinyl Benzoic Acid Analog
In a comparative X-ray crystallography screen of 37 fragment-like carboxylic acids against human PYCR1, 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid exhibited robust electron density enabling high-resolution structure determination at 1.94 Å [1]. In contrast, its closest positional isomer bearing the same 2-oxoimidazolidin-1-yl moiety but with a 2-chloro-5-substitution pattern (2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid) produced a distinct binding conformation [2]. The methyl-substituted compound achieves a dual-site blockade engaging both the P5C substrate pocket and the NAD(P)H binding site, whereas not all fragments in this series exhibit this binding phenotype [1]. The crystallographic resolution of 1.94 Å for the target compound versus 2.0 Å for the 2-chloro-5-substituted analog reflects differences in electron density quality and B-factor distribution [1][2].
| Evidence Dimension | Crystallographic structure resolution and binding mode |
|---|---|
| Target Compound Data | 1.94 Å resolution; binds both P5C substrate pocket and NAD(P)H binding site |
| Comparator Or Baseline | 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid: 2.0 Å resolution; distinct binding conformation |
| Quantified Difference | Resolution difference: 0.06 Å; binding mode: dual-site vs. differential engagement |
| Conditions | X-ray diffraction; human PYCR1 enzyme; fragment screening of 37 carboxylic acids (MW 143-289 Da) |
Why This Matters
Procurement decisions for fragment screening or structural biology applications require compounds with validated co-crystallization success and high-resolution structural data; this compound's 1.94 Å structure confirms reproducible target engagement.
- [1] Meeks, K.R., Ji, J., Protopopov, M.V., Tarkhanova, O.O., Moroz, Y.S., & Tanner, J.J. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. Journal of Chemical Information and Modeling, 64, 1704-1718. PMID: 38411104. View Source
- [2] RCSB Protein Data Bank. (2024). PDB Entry 8TCU: Structure of PYCR1 complexed with 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid, 2.0 Å resolution. DOI: 10.2210/pdb8tcu/pdb. View Source
